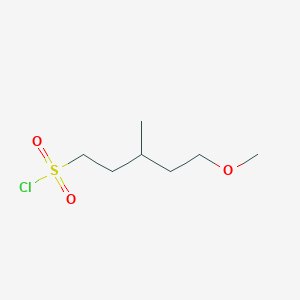
5-Methoxy-3-methylpentane-1-sulfonyl chloride
Descripción general
Descripción
5-Methoxy-3-methylpentane-1-sulfonyl chloride, also known as Mesyl chloride, is an organic compound with the molecular formula C7H15ClO3S . It is a colorless liquid with a pungent odor that is commonly used as a reagent in organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-3-methyl-1-pentanesulfonyl chloride . Its InChI code is 1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Methoxy-3-methylpentane-1-sulfonyl chloride is 214.71 . It is a colorless liquid with a pungent odor.Aplicaciones Científicas De Investigación
Anticancer Activity :
- Muškinja et al. (2019) synthesized sulfonyl esters by reacting sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities, particularly against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines, demonstrating potential as therapeutic agents for cancer treatment (Muškinja et al., 2019).
Synthesis of Pharmaceutical Intermediates :
- Xu et al. (2018) described the process optimization for synthesizing Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of the drug sulpiride, highlighting its significance in pharmaceutical manufacturing (Xu et al., 2018).
Development of Serotonin Receptor Antagonists :
- Nirogi et al. (2017) discovered a novel serotonin 6 (5-HT6) receptor antagonist with potential for treating cognitive disorders. This research underscores the role of sulfonyl compounds in developing treatments for neurological conditions (Nirogi et al., 2017).
Chemical Synthesis and Molecular Studies :
- Various studies, such as those by Bader (1968) and Rahn et al. (2008), have explored the synthesis of complex chemical compounds using sulfonyl chloride derivatives. These works contribute to our understanding of chemical reactions and molecular structures (Bader, 1968), (Rahn et al., 2008).
Enzyme Inhibition for Alzheimer’s Disease :
- Abbasi et al. (2018) synthesized a series of sulfonamides showing inhibitory effects on acetylcholinesterase, which is significant for Alzheimer’s disease treatment. This study indicates the potential use of sulfonyl compounds in neurodegenerative disease therapy (Abbasi et al., 2018).
Pharmacological Fragment Synthesis :
- Murár et al. (2013) focused on synthesizing 5-(ethylsulfonyl)-2-methoxyaniline, a key fragment in various protein-kinase inhibitors. This underscores its importance in developing treatments for various diseases, particularly cancer (Murár et al., 2013).
Propiedades
IUPAC Name |
5-methoxy-3-methylpentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAAIZYTPPPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methylpentane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



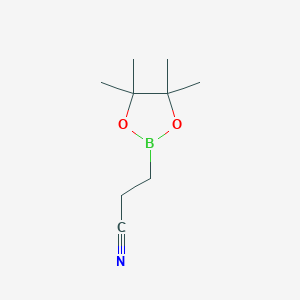
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
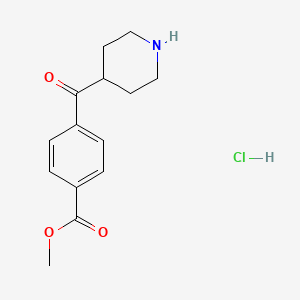
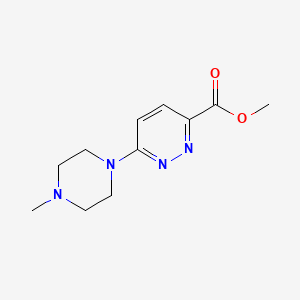
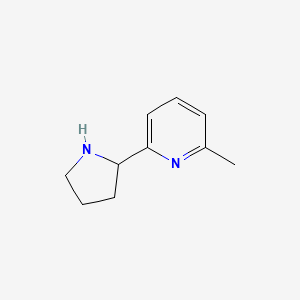

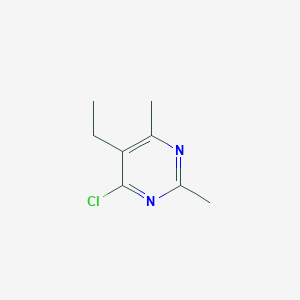
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
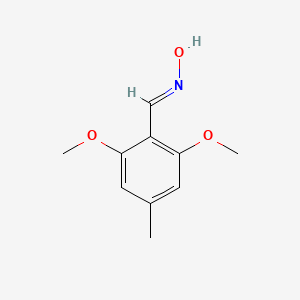


![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)